

A Comprehensive Technical Review of 3-Octyl Acetate Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octyl acetate (CAS 4864-61-3), also known as 1-ethylhexyl acetate, is a secondary eight-carbon branched-chain ester. It is recognized for its characteristic fresh, green, and fruity aroma with rosy and minty nuances.[1] This comprehensive technical guide provides a detailed review of the existing literature on **3-octyl acetate**, focusing on its chemical and physical properties, synthesis methodologies, biological activities, and applications. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a strong emphasis on data presentation, experimental protocols, and visual representations of key processes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **3-octyl acetate** is fundamental for its application in research and development. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of **3-Octyl Acetate**



Property	Value	Source(s)
Molecular Formula	C10H20O2	[2][3]
Molecular Weight	172.26 g/mol	[2][3]
CAS Number	4864-61-3	[2][3]
Boiling Point	99 °C at 18 mmHg	[2][3]
Density	0.86 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.415	[2]
Flash Point	69 °C (157 °F)	[2]
Solubility	Soluble in alcohol, propylene glycol, and fixed oils; slightly soluble in water.	[3]
LogP (octanol-water partition coefficient)	3.4 - 3.712	[4]

Table 2: Spectroscopic Data for **3-Octyl Acetate**



Spectroscopic Technique	Key Peaks/Signals	Source(s)
GC-MS (EI)	m/z: 43 (100%), 101, 41, 55, 29	[3]
¹H NMR (CDCl₃)	δ (ppm): ~4.8 (m, 1H, -CH-O-), ~2.0 (s, 3H, -C(=O)-CH ₃), ~1.5 (m, 2H), ~1.3 (m, 8H), ~0.9 (t, 6H, 2 x -CH ₃)	[3]
¹³ C NMR (CDCl ₃)	δ (ppm): ~170 (-C=O), ~74 (- CH-O-), ~36, ~31, ~29, ~25, ~22, ~21, ~14, ~10	[3]
IR (ATR)	ν (cm ⁻¹): ~2960, ~2930, ~2860 (C-H stretch), ~1740 (C=O stretch), ~1240 (C-O stretch), ~1020 (C-O stretch)	[3]

Synthesis of 3-Octyl Acetate

The synthesis of **3-octyl acetate** is primarily achieved through two main routes: Fischer-Speier esterification and enzyme-catalyzed synthesis.

Fischer-Speier Esterification

This is the most common method for synthesizing **3-octyl acetate**, involving the acid-catalyzed reaction between 3-octanol and acetic acid.[4] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the less expensive one) is used, or water is removed as it is formed.

Experimental Protocol: Synthesis of n-Octyl Acetate (as a representative example)

While a specific peer-reviewed protocol for **3-octyl acetate** is not readily available, the following procedure for the synthesis of its isomer, n-octyl acetate, provides a relevant experimental framework.[5] Note that reaction times and purification methods may need to be optimized for the secondary alcohol, 3-octanol.

Materials:



- n-Octanol (or 3-octanol)
- Acetic anhydride (or glacial acetic acid)
- Concentrated sulfuric acid (catalyst, if using acetic acid)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Diethyl ether (for extraction)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3octanol and a molar excess of acetic anhydride (or glacial acetic acid).
- If using acetic acid, slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic acid), and saturated sodium chloride solution (brine).
- Dry the organic layer over anhydrous sodium sulfate.
- · Filter to remove the drying agent.
- The solvent (if any) can be removed using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure 3octyl acetate.



Enzymatic Synthesis

Biocatalytic methods offer a more environmentally friendly approach to the synthesis of **3-octyl acetate**.[4] Lipases are commonly used enzymes for this purpose, offering high selectivity and milder reaction conditions.

Experimental Protocol: Lipase-Catalyzed Synthesis of Octyl Acetate

The following is a summary of optimized conditions for the lipase-catalyzed synthesis of octyl acetate in a solvent-free system.

Enzyme: Immobilized lipase (e.g., from Candida antarctica lipase B, CALB).

Optimized Reaction Parameters:

- Reactants: Glacial acetic acid and n-octanol (for n-octyl acetate).
- Molar Ratio (Acid:Alcohol): 1:2.
- Temperature: 60°C.
- Enzyme Loading: 2% (w/v).
- Dehydrating Agent: Molecular sieves (6% w/v) to remove water and shift the equilibrium.
- Agitation Speed: 200 rpm.
- Reaction Time: 4 hours for maximum conversion (e.g., ~93.7%).

Biological Activity and Applications

The primary biological activity of **3-octyl acetate** is its interaction with olfactory receptors, resulting in its characteristic aroma.[4] This property is the basis for its main applications.

Flavor and Fragrance Industry

3-Octyl acetate is widely used as a flavoring agent in food products and as a fragrance ingredient in perfumes, cosmetics, and personal care products.[3][4] It imparts fruity, floral, and herbal notes.



Toxicological Data

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **3-octyl acetate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][6] A subchronic toxicity study on the related compound, n-octyl acetate, in rats showed effects such as slight reductions in body weight and increased liver and kidney weights only at high doses.[1]

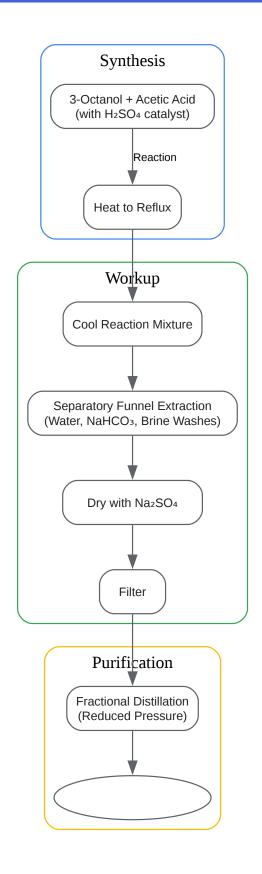
Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the involvement of **3-octyl acetate** in specific intracellular signaling pathways beyond the general mechanism of olfaction. Its biological effect is primarily understood as the activation of olfactory receptors in the nasal cavity, which then triggers a signal transduction cascade in the olfactory sensory neurons, leading to the perception of smell in the brain.

Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-octyl acetate** via Fischer esterification.





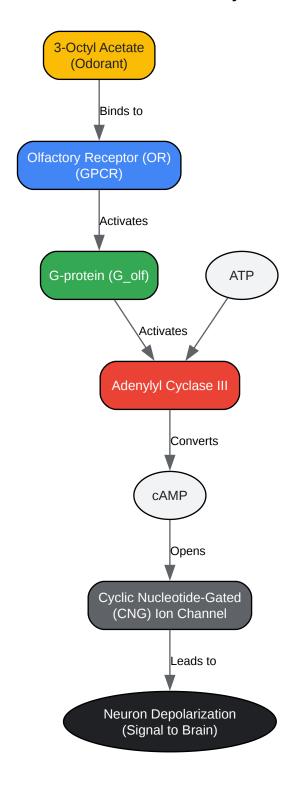
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General workflow for the synthesis of **3-Octyl Acetate**.



General Olfactory Reception Pathway

This diagram provides a simplified representation of the initial steps in olfactory signal transduction upon binding of an odorant molecule like **3-octyl acetate**.



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Simplified diagram of odorant reception.

Conclusion

3-Octyl acetate is a commercially significant ester with well-defined applications in the flavor and fragrance industries. Its synthesis is well-established through both classical chemical and modern biocatalytic methods. While its primary biological role is understood in the context of olfaction, further research into other potential biological activities could reveal new applications. This guide provides a solid foundation of the current knowledge on **3-octyl acetate**, serving as a valuable resource for researchers and professionals in related scientific fields.

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